

CAS number 1060802-23-4 characterization

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Compound of Interest

	5-BROMO-2-
Compound Name:	CHLOROISONICOTINALDEHYD
	<i>E</i>
Cat. No.:	B1525356

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An In-Depth Technical Guide to BAY-876: A Potent and Selective GLUT1 Inhibitor Senior Application Scientist Note: This technical guide is centered on the molecule BAY-876. The provided CAS number, 1060802-23-4, corresponds to the chemical intermediate **5-Bromo-2-chloroisonicotinaldehyde**. However, the detailed scientific requirements of the prompt—focusing on mechanism of action, signaling pathways, and drug development insights—strongly indicate that the intended subject is the well-characterized GLUT1 inhibitor, BAY-876 (CAS: 1799753-84-6). This guide has been developed to provide the most relevant and valuable information for researchers in drug development.

Introduction

Metabolic reprogramming is a hallmark of cancer, characterized by an increased reliance on glycolysis even in the presence of oxygen—a phenomenon known as the Warburg effect. The glucose transporter 1 (GLUT1) is a key facilitator of this altered metabolic state, frequently overexpressed in a wide range of malignancies, making it a compelling target for therapeutic intervention. BAY-876 has emerged as a first-in-class, potent, and highly selective inhibitor of GLUT1.^{[1][2][3][4]} This guide provides a comprehensive technical overview of BAY-876, from its fundamental physicochemical properties to its mechanism of action and practical experimental protocols for its investigation.

Physicochemical Properties and Formulation

A thorough understanding of a compound's physical and chemical characteristics is foundational for its application in both *in vitro* and *in vivo* studies.

Chemical Identity:

- IUPAC Name: N4-[1-[(4-Cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-quinolinedicarboxamide
- CAS Number: 1799753-84-6[\[5\]](#)
- Molecular Formula: C₂₄H₁₆F₄N₆O₂[\[3\]](#)[\[5\]](#)
- Molecular Weight: 496.42 g/mol [\[2\]](#)[\[3\]](#)[\[5\]](#)

Solubility and Formulation: The poor aqueous solubility of BAY-876 necessitates specific formulation strategies for experimental use.[\[6\]](#)

- **In Vitro Stock Solutions:** BAY-876 is readily soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mM.[\[5\]](#) For cellular assays, it is critical to prepare a concentrated stock in DMSO and then dilute it in culture media to the final working concentration, ensuring the final DMSO concentration does not exceed a level that would impact cellular physiology (typically <0.5%).
- **In Vivo Formulation:** For oral administration in animal models, BAY-876 can be formulated as a suspension. A common vehicle consists of 0.5% hydroxypropyl methylcellulose (HPMC) and 0.1% Tween 80 in water.[\[3\]](#) Another approach involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[\[3\]](#) Recently, a novel microcrystalline formulation has been developed to achieve sustained, localized delivery for treating hepatocellular carcinoma, highlighting advanced formulation strategies to overcome solubility challenges.[\[6\]](#)[\[7\]](#)

Physicochemical Data Summary Table:

Property	Value	Source(s)
CAS Number	1799753-84-6	[5]
Molecular Formula	C ₂₄ H ₁₆ F ₄ N ₆ O ₂	[3] [5]
Molecular Weight	496.42 g/mol	[2] [3] [5]
Purity	≥98% (HPLC)	[5]
Solubility (DMSO)	Up to 100 mM	[5]

| Appearance | White to off-white solid | Commercially available data |

Mechanism of Action and Biological Effects

BAY-876 exerts its anti-tumor effects by directly targeting the glucose transport activity of GLUT1, leading to a cascade of metabolic consequences that are particularly detrimental to cancer cells.

Selective Inhibition of GLUT1: BAY-876 is a highly potent inhibitor of GLUT1 with an IC₅₀ value of approximately 2 nM in cell-free assays.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its selectivity is a key attribute, being over 130-fold more selective for GLUT1 compared to other major glucose transporters like GLUT2, GLUT3, and GLUT4.[\[1\]](#)[\[3\]](#) This high selectivity minimizes off-target effects and provides a precise tool for probing the function of GLUT1.

Selectivity Profile of BAY-876:

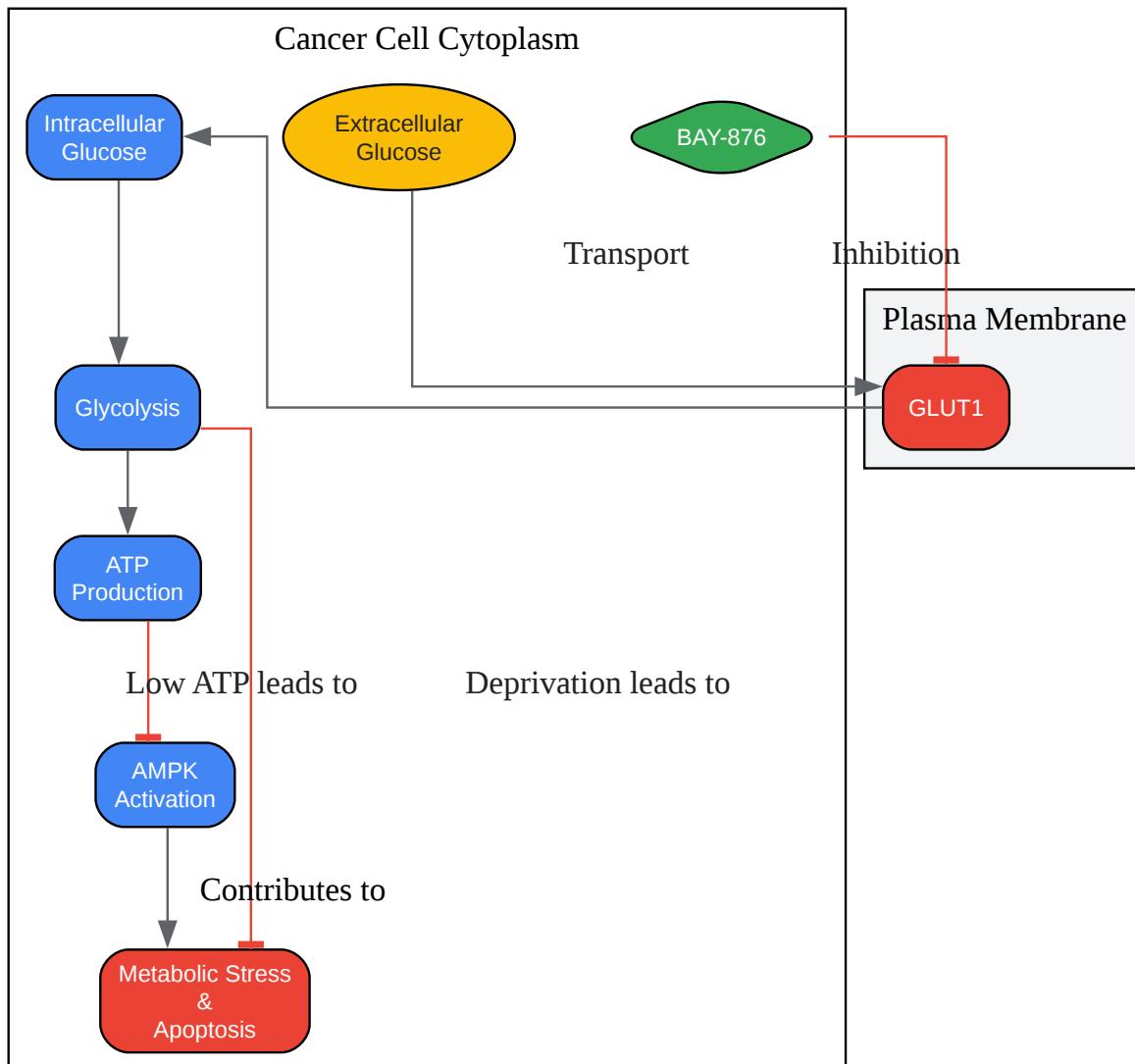
Transporter	IC ₅₀ (μM)	Selectivity vs. GLUT1	Source(s)
GLUT1	0.002	-	[1] [2]
GLUT2	10.8	~5400-fold	[5]
GLUT3	1.67	~835-fold	[5]

| GLUT4 | 0.29 | ~145-fold |[\[5\]](#) |

Cellular Consequences of GLUT1 Inhibition: The inhibition of GLUT1 by BAY-876 initiates a series of events that disrupt cancer cell metabolism and viability:

- **Inhibition of Glucose Uptake:** The primary effect is the blockade of glucose entry into the cell. This can be experimentally verified using fluorescent glucose analogs like 2-NBDG.
- **Depletion of Glycolytic Intermediates and ATP:** Reduced glucose uptake leads to a decrease in the rate of glycolysis, resulting in lower production of ATP and essential biosynthetic precursors.[4][5]
- **Activation of AMPK:** The decrease in cellular ATP levels leads to an increase in the AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[4]
- **Induction of Apoptosis and Cell Death:** The profound metabolic stress and energy crisis ultimately trigger programmed cell death.[8] In some contexts, BAY-876 has also been shown to induce disulfidoptosis, a form of cell death initiated by the formation of disulfide bonds in cytoskeletal proteins.[1]

Signaling Pathway Diagram:

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Caption: Mechanism of action of BAY-876 in cancer cells.

Pharmacological Profile

BAY-876 exhibits favorable pharmacological properties that make it suitable for preclinical development, including good oral bioavailability and a manageable pharmacokinetic profile.

In Vitro Potency: BAY-876 demonstrates potent anti-proliferative effects across a range of cancer cell lines, particularly those with high GLUT1 expression. For example, in ovarian cancer cell lines such as SKOV-3 and OVCAR-3, it inhibits cell growth in a dose-dependent manner with IC₅₀ values in the nanomolar range.[9] Similarly, it has shown efficacy in colorectal cancer, head and neck squamous carcinoma, and hepatocellular carcinoma cell lines.[7][8][10]

In Vivo Efficacy and Pharmacokinetics: Preclinical studies in xenograft models have validated the anti-tumor activity of BAY-876.

- Oral Bioavailability:** BAY-876 is orally bioavailable, with reported values of 85% in rats and 79% in dogs.[2]
- Pharmacokinetics:** It displays a moderate volume of distribution and low clearance. The terminal half-life is intermediate in rats (2.5 hours) and long in dogs (22 hours).[2]
- Anti-Tumor Activity:** Oral administration of BAY-876 has been shown to significantly inhibit tumor growth in various xenograft models, including those derived from ovarian and colorectal cancers.[4][11][12] For instance, in an ovarian cancer patient-derived xenograft (PDX) model, daily oral doses of 4-4.5 mg/kg resulted in a 50-71% reduction in tumor volume.[4]

Pharmacokinetic Parameters:

Species	Oral Bioavailability (F%)	Terminal Half-life (t _{1/2})	Source
Rat	85%	2.5 hours	[2]

| Dog | 79% | 22 hours |[2] |

Experimental Protocols

The following protocols provide a framework for investigating the effects of BAY-876 in a research setting.

- Cell Proliferation Assay (Crystal Violet Staining):** This protocol is designed to assess the anti-proliferative effects of BAY-876 on adherent cancer cell lines.

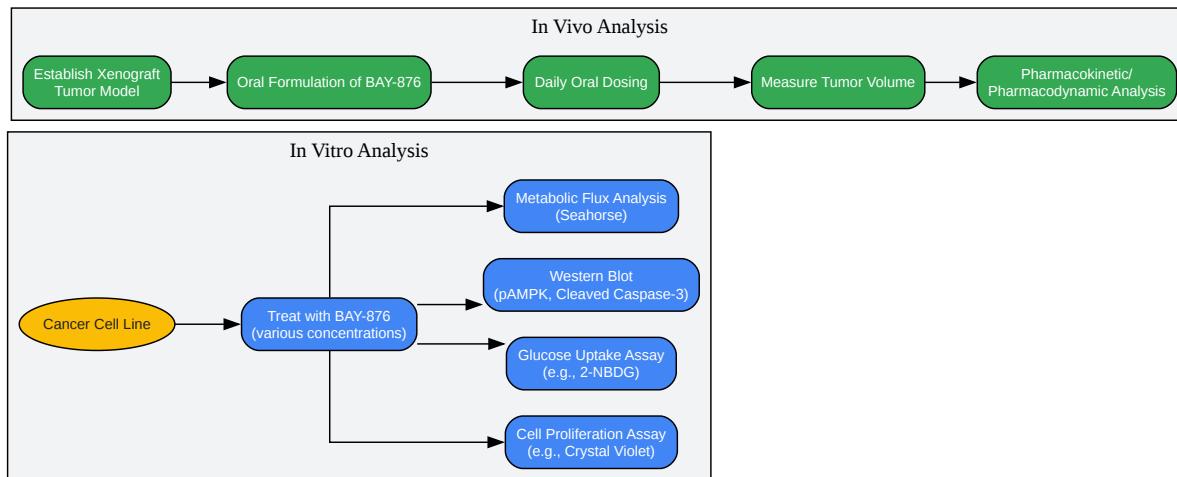
- Materials: 96-well plates, cancer cell line of interest, complete culture medium, BAY-876 stock solution (10 mM in DMSO), crystal violet solution (0.5% in 20% methanol), 10% acetic acid.
- Procedure:
 - Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
 - Prepare serial dilutions of BAY-876 in complete culture medium from the DMSO stock. Include a vehicle control (DMSO only).
 - Replace the medium in the wells with the medium containing the various concentrations of BAY-876 or vehicle.
 - Incubate the plate for 72 hours (or a desired time course).
 - Gently wash the cells with PBS.
 - Fix the cells with 100 μ L of methanol for 10 minutes.
 - Remove the methanol and stain the cells with 50 μ L of crystal violet solution for 15 minutes at room temperature.
 - Wash the plate thoroughly with water and allow it to air dry.
 - Solubilize the stain by adding 100 μ L of 10% acetic acid to each well.
 - Read the absorbance at 570 nm using a plate reader.

2. Glucose Uptake Assay (2-NBDG): This assay measures the direct effect of BAY-876 on glucose transport.

- Materials: 24-well plate, cancer cell line, glucose-free DMEM, 2-NBDG (fluorescent glucose analog), BAY-876, PBS.
- Procedure:

- Seed cells in a 24-well plate and grow to ~80% confluence.
- Wash the cells twice with warm PBS.
- Pre-incubate the cells in glucose-free DMEM containing the desired concentration of BAY-876 or vehicle control for 1 hour.
- Add 2-NBDG to a final concentration of 50 μ M and incubate for 30 minutes at 37°C.
- Stop the uptake by washing the cells three times with ice-cold PBS.
- Lyse the cells in a suitable buffer (e.g., RIPA buffer).
- Measure the fluorescence of the lysate using a fluorometer (excitation ~485 nm, emission ~535 nm).
- Normalize the fluorescence signal to the total protein content of each sample.

Experimental Workflow Diagram:

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Caption: A generalized workflow for preclinical evaluation of BAY-876.

Conclusion

BAY-876 is a powerful and selective chemical probe for the study of GLUT1 biology and a promising candidate for cancer therapy.^[4] Its well-defined mechanism of action, favorable pharmacological properties, and demonstrated anti-tumor efficacy in preclinical models make it an invaluable tool for researchers in oncology and drug development.^{[4][10]} The continued investigation of BAY-876, both as a monotherapy and in combination with other agents, holds significant potential for the development of novel, metabolism-targeted cancer treatments.^[13]

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